2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one
Overview
Description
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C9H9N3O3S2 and its molecular weight is 271.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions in which urea is produced from ammonia. This cycle is part of the nitrogen metabolism in organisms. By inhibiting urease, the conversion of urea to ammonia and carbon dioxide is blocked, disrupting this cycle .
Result of Action
The inhibition of urease by this compound leads to a decrease in the production of ammonia and carbon dioxide from urea . This can have significant effects on cells that rely on the urea cycle for their nitrogen metabolism, potentially leading to their death
Biochemical Analysis
Biochemical Properties
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting urease, the compound can alter the pH balance within cells, affecting various metabolic processes . Additionally, it may impact the expression of genes involved in ammonia detoxification and other metabolic pathways, leading to changes in cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This binding interaction is facilitated by the thiadiazole and pyranone moieties, which interact with key amino acid residues in the enzyme’s active site. This inhibition leads to a decrease in ammonia production and subsequent alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations. These effects are consistent with its role as a urease inhibitor and its impact on ammonia production.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to ammonia detoxification and urea metabolism. By inhibiting urease, the compound affects the conversion of urea to ammonia, leading to changes in metabolic flux and metabolite levels . This inhibition can impact the overall metabolic balance within cells, influencing various biochemical processes and pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement and accumulation in specific tissues.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, such as the cytoplasm and organelles involved in metabolic processes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments where it can exert its biochemical effects.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methoxypyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-14-7-3-15-5(2-6(7)13)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZBLJLTFXVHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CSC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.